![molecular formula C23H19ClN4O5 B2873982 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1105215-07-3](/img/structure/B2873982.png)
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O5 and its molecular weight is 466.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthetic Routes and Structural Elucidation : A series of N-substituted derivatives incorporating 1,3,4-oxadiazole and acetamide moieties have been synthesized, with their structures elucidated using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR. These methods are crucial for confirming the chemical identity and purity of synthesized molecules, providing a foundation for further pharmacological evaluation (Nafeesa et al., 2017).
Pharmacological Evaluation
Antibacterial Activity : The antibacterial screening against certain bacterial strains has shown that compounds derived from this chemical structure can serve as good inhibitors, particularly against gram-negative bacterial strains. This highlights their potential use in developing new antibacterial agents (Nafeesa et al., 2017).
Enzyme Inhibition : The enzyme inhibition studies have shown low potential against lipoxygenase (LOX) enzyme, suggesting selective inhibitory activities that could be explored for therapeutic applications. Furthermore, the evaluation of α-glucosidase inhibitory potential in other studies indicates that some derivatives may act as promising inhibitors, offering a route to explore for diabetes management (Iftikhar et al., 2019).
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-16-9-10-18(19(12-16)32-2)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-33-22)14-5-7-15(24)8-6-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHAIBEKOABJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide |
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